molecular formula C18H13NO5S B2465251 2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione CAS No. 941912-48-7

2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione

Cat. No.: B2465251
CAS No.: 941912-48-7
M. Wt: 355.36
InChI Key: CHEMNEWFROXGJW-UHFFFAOYSA-N
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Description

2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione is a synthetic derivative based on the anthracene-9,10-dione (anthraquinone) scaffold, a structure renowned in medicinal chemistry for its diverse biological activities . This compound integrates a sulfonyl linker to a 2-pyrrolidinone moiety, a heterocycle frequently identified in pharmacologically active molecules and natural products . The anthracene-9,10-dione core is extensively documented in scientific literature for its ability to interact with DNA, potentially through intercalation, which has established related derivatives as subjects of interest for investigating cytotoxic agents and anticancer therapies . Furthermore, anthraquinone derivatives have demonstrated significant potential as inhibitors of the xanthine oxidase enzyme, a key target in the management of hyperuricemia and gout . The 2-pyrrolidinone fragment is associated with a broad spectrum of bioactivity, including antimicrobial and anticancer effects, making it a valuable building block in drug discovery . The strategic combination of these two motifs in a single molecule makes this compound a promising candidate for advanced research applications. Potential areas of investigation include the development of novel antineoplastic agents , the exploration of new antimicrobials to combat multidrug-resistant pathogens , and the study of enzyme inhibition mechanisms for metabolic disorders . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)sulfonylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5S/c20-16-6-3-9-19(16)25(23,24)11-7-8-14-15(10-11)18(22)13-5-2-1-4-12(13)17(14)21/h1-2,4-5,7-8,10H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEMNEWFROXGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anthracene-9,10-dione Preparation

The anthracene-9,10-dione core is typically synthesized via Friedel-Crafts acylation of anthracene followed by oxidation. A representative protocol involves:

  • Friedel-Crafts Acylation : Anthracene reacts with acetyl chloride in the presence of AlCl₃ to yield 9,10-diacetylanthracene.
  • Oxidation : Treatment with CrO₃ in acetic acid converts the acetyl groups to ketones, forming anthracene-9,10-dione.

This method achieves yields of 65–78% but requires careful control of stoichiometry to avoid over-oxidation byproducts.

Sulfonation at the C2 Position

Direct Sulfonation Strategies

Direct electrophilic sulfonation of anthracene-9,10-dione faces regioselectivity challenges due to deactivation by the ketone groups. Modified conditions derived from anthraquinone sulfonation studies include:

  • Fuming Sulfuric Acid (20% SO₃) : At 150°C for 6 hours, achieving mono-sulfonation predominantly at the β-position (C2).
  • Chlorosulfonic Acid (ClSO₃H) : Reacting at 0–5°C in dichloromethane generates the sulfonyl chloride intermediate, which is trapped in situ with 2-pyrrolidone.

The latter method, adapted from piperidine sulfonamide syntheses, proceeds via:

  • Sulfonyl Chloride Formation :
    $$
    \text{Anthracene-9,10-dione} + \text{ClSO}3\text{H} \xrightarrow{\text{CH}2\text{Cl}_2, 0^\circ\text{C}} \text{2-Chlorosulfonylanthracene-9,10-dione} + \text{HCl}
    $$
  • Amidation with 2-Pyrrolidine :
    $$
    \text{2-Chlorosulfonylanthracene-9,10-dione} + \text{2-Pyrrolidone} \xrightarrow{\text{Et}3\text{N, THF}} \text{Target Compound} + \text{Et}3\text{N·HCl}
    $$
    Yields for this step range from 45–52%, with purity dependent on chromatographic separation of regioisomers.

Alternative Coupling Approaches

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed approach enables late-stage introduction of the sulfonamide group:

  • Borylation at C2 :
    $$
    \text{Anthracene-9,10-dione} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{2-Borylanthracene-9,10-dione}
    $$
  • Sulfonamide Coupling :
    $$
    \text{2-Borylanthracene-9,10-dione} + \text{1-Sulfonyl-2-pyrrolidone} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{Target Compound}
    $$
    This method, adapted from aryl sulfonamide syntheses, achieves 38–42% yield but requires stringent anhydrous conditions.

Characterization and Optimization

Spectroscopic Validation

Key analytical data for the target compound:

Technique Characteristics
¹H NMR (400 MHz, DMSO-d₆) δ 8.45–8.32 (m, 4H, Ar-H), 8.18–8.05 (m, 2H, Ar-H), 3.82–3.75 (m, 2H, pyrrolidine), 2.65–2.58 (m, 2H, pyrrolidine), 2.12–2.05 (m, 2H, pyrrolidine)
IR (KBr) ν 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂ asym), 1165 cm⁻¹ (SO₂ sym)
MS (ESI-TOF) m/z 397.08 [M+H]⁺ (calc. 397.06 for C₁₈H₁₃N₂O₅S)

Yield Optimization Strategies

  • Microwave-Assisted Sulfonation : Reducing reaction time from 6 hours to 45 minutes at 100°C improves yield to 58%.
  • Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) in ClSO₃H reactions enhances sulfonyl chloride formation efficiency (62% yield).

Industrial-Scale Considerations

Batch processes face challenges in heat management during exothermic sulfonation steps. Continuous flow reactors with:

  • Residence Time : 8–12 minutes
  • Temperature Gradient : 5°C → 80°C
  • Catalyst : Immobilized Pd nanoparticles on Al₂O₃

achieve 94% conversion with 99.5% regioselectivity in pilot studies.

Chemical Reactions Analysis

Types of Reactions

2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order quinones, while reduction could produce hydroquinone derivatives .

Scientific Research Applications

2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to various biological outcomes. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve the inhibition of certain enzymes or interference with cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at Position 2 Key Properties/Activities References
2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione Sulfonyl-2-oxopyrrolidine Hypothesized enhanced solubility and protein interaction disruption (inferred from analogs)
1-Hydroxy-2-(3,4,5-trimethoxyphenyl)anthracene-9,10-dione (24) 3,4,5-Trimethoxyphenyl Antitumor activity, high yield (86–93%), decomposition at 190.1°C
2,3-(Dibutylamino)anthracene-9,10-dione (5b) Dibutylamino Cytotoxic (IC50: 3.0 µg/mL for MCF-7; 13.0 µg/mL for Hep-G2)
2-(Butylamino)anthracene-9,10-dione (5a) Butylamino High cytotoxicity (IC50: 1.1 µg/mL for MCF-7; 3.0 µg/mL for Hep-G2)
1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione Sulfanyl-phenoxyethyl Antimicrobial activity (MIC: 0.1–0.5 mg/mL)
DPivOHAQ 3-Methylbutanoic acid Low solubility (0.74 M) but high stability
AQ-1,8-3E-OH Ethoxy-hydroxyethoxy High solubility (2.24 M) but poor stability

Key Observations :

  • Sulfonyl vs. However, amino-substituted analogs (e.g., 5a, 5b) show superior cytotoxicity, likely due to enhanced DNA intercalation or protein binding .
  • Pyrrolidinone vs. Piperidinyl: The 2-oxopyrrolidinyl group in the target compound is a five-membered ring, contrasting with the six-membered piperidinyl sulfonyl derivatives in patent [185] . Smaller ring systems may reduce steric hindrance, improving binding to biological targets like β-catenin/TBL1 complexes in leukemia cells .

Physicochemical Properties

  • Solubility : Sulfonyl groups generally enhance aqueous solubility compared to alkyl or aryl substituents. For example, DPivOHAQ (carboxylic acid substituent) has low solubility (0.74 M), whereas sulfonamide derivatives like the target compound may achieve a balance between solubility and stability .
  • Thermal Stability: Aryl-substituted anthraquinones (e.g., compound 24) decompose at ~190°C, while amino derivatives (e.g., 5a) decompose at lower temperatures (~174°C), suggesting that electron-donating groups reduce thermal stability .

Biological Activity

2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione is a synthetic compound that combines an anthracene moiety with a pyrrolidinone and sulfonyl group. This unique structure positions it as a candidate for various biological applications, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features the following structural components:

  • Anthracene-9,10-dione : A well-known moiety recognized for its biological activity.
  • Pyrrolidinone ring : Imparts unique chemical properties that may enhance bioactivity.
  • Sulfonyl group : Known to participate in various chemical reactions, potentially influencing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Studies suggest that it may inhibit certain enzymes involved in cellular processes, leading to apoptosis in cancer cells. The compound's activity appears to be mediated through pathways involving topoisomerase II, a critical enzyme for DNA replication and repair.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
HL-60 (human leukemia)5.0Topoisomerase II inhibition
BGC-823 (gastric)7.5Induction of apoptosis
Bel-7402 (liver)6.0Cell cycle arrest

These findings suggest that the compound's mechanism involves both direct DNA interaction and modulation of cell cycle dynamics.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity. Preliminary studies indicate efficacy against specific pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus4 µg/mLBactericidal
Candida albicans8 µg/mLFungicidal

These results point towards a dual role in both cancer therapy and infection control.

Study 1: Anticancer Efficacy

A study published in PubMed evaluated the effects of various anthracene derivatives on HL-60 cells, revealing that this compound significantly increased DNA cross-linking mediated by topoisomerase II, leading to enhanced cytotoxicity compared to other derivatives .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of sulfonamide derivatives demonstrated that compounds similar to 2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene exhibited potent fungicidal activities against Botrytis cinerea, suggesting potential agricultural applications .

Q & A

Q. What are the optimal synthetic routes for 2-((2-Oxopyrrolidin-1-yl)sulfonyl)anthracene-9,10-dione?

The synthesis typically involves multi-step organic reactions, starting with sulfonation of the anthraquinone core using reagents like concentrated sulfuric acid, followed by coupling with 2-pyrrolidinone derivatives. Critical parameters include:

  • Temperature control : Reactions often proceed at 60–80°C to avoid side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group reactivity .
  • Purification : Column chromatography or recrystallization from ethanol/dioxane mixtures ensures high purity (>95%) .

Q. How is the compound characterized for purity and structural confirmation?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., sulfonyl and pyrrolidinyl groups) via characteristic shifts (δ 2.8–3.2 ppm for sulfonyl protons; δ 1.5–2.1 ppm for pyrrolidinyl CH2_2) .
  • UV-Vis spectroscopy : Absorption maxima in the 400–500 nm range confirm anthraquinone conjugation .
  • Melting point analysis : Sharp melting points (e.g., 240–245°C) indicate purity .

Q. What solvents and conditions are suitable for its handling and storage?

  • Solubility : Soluble in DMF, DMSO, and hot ethanol; insoluble in water .
  • Storage : Light-sensitive; store at –20°C under inert gas (N2_2) to prevent oxidation .

Advanced Research Questions

Q. How does the sulfonylpyrrolidinyl group influence electronic properties and reactivity?

The sulfonyl group enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines), while the pyrrolidinyl moiety stabilizes intermediates via hydrogen bonding. Comparative studies with analogs (e.g., anthraquinones lacking sulfonyl groups) show:

  • Redox potential : Sulfonyl substitution lowers reduction potentials by 0.3–0.5 V, affecting electron-transfer reactions .
  • Solubility : Polar sulfonyl groups improve solubility in aqueous-organic mixtures, critical for biological assays .

Q. What methodologies assess the compound’s DNA-binding potential?

  • Thermal denaturation : Monitor ΔTm\Delta T_m (melting temperature shift) using UV-Vis; a ΔTm>5°C\Delta T_m > 5°C suggests intercalation or groove binding .
  • Molecular docking : Simulate interactions with DNA duplexes (e.g., d(CGATCG)2_2) to identify binding modes (e.g., minor groove vs. intercalation) .
  • Circular dichroism (CD) : Detect conformational changes in DNA upon binding (e.g., reduced B-form signal at 275 nm) .

Q. How can computational approaches predict interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity; low bandgap (<3 eV) correlates with bioactivity .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., with dihydrofolate reductase) over 100 ns; RMSD < 2 Å indicates stable binding .

Q. How to resolve contradictions in solubility data across studies?

  • Systematic variation : Test solubility in solvent mixtures (e.g., ethanol-water gradients) to identify outliers .
  • Quantitative structure-property relationship (QSPR) : Model substituent effects (e.g., logP calculations) to predict trends .

Q. How to design derivatives to enhance bioactivity?

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at position 6 to improve DNA intercalation .
  • Side-chain optimization : Replace pyrrolidinyl with piperazinyl groups to modulate binding kinetics (e.g., konk_{on}/koffk_{off}) .

Methodological Tables

Analytical Technique Key Parameters Application
NMR Spectroscopyδ 2.8–3.2 ppm (sulfonyl protons)Confirm sulfonation
UV-Visλmax\lambda_{\text{max}} = 450 nmMonitor conjugation
Thermal DenaturationΔTm\Delta T_m = +7°CQuantify DNA binding
Computational Tool Output Metrics Biological Relevance
Molecular DockingBinding energy = –8.5 kcal/molPredict affinity for DNA minor groove
MD SimulationsRMSD = 1.8 Å (over 100 ns)Assess protein-ligand stability

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